(2E)-3-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
The compound (2E)-3-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic molecule featuring a combination of furan, thiazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of furan and thiazole oxides.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
The compound (2E)-3-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
The uniqueness of (2E)-3-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H15ClN2O2S |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
(E)-3-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H15ClN2O2S/c1-12-11-25-19(22-12)14(9-21)8-15-6-7-16(24-15)10-23-18-5-3-4-17(20)13(18)2/h3-8,11H,10H2,1-2H3/b14-8+ |
InChI Key |
BJTMKUUIBOJPQV-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C)/C#N |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C)C#N |
Origin of Product |
United States |
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